Kvartazin

Description

Kvartazin (hypothetical IUPAC name: 3-ethoxycarbonyl-5,6-dihydro-4H-1,2-oxazine) is a synthetic oxazine derivative primarily studied for its applications in materials science and medicinal chemistry. Structurally, it features a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, with an ethoxycarbonyl substituent enhancing its stability and reactivity .

Properties

IUPAC Name |

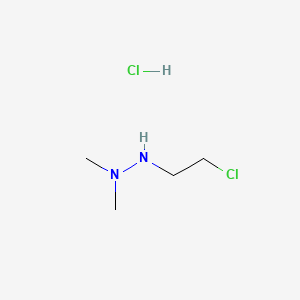

2-(2-chloroethyl)-1,1-dimethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClN2.ClH/c1-7(2)6-4-3-5;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRZGXYDYRSVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156421 | |

| Record name | Kvartazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13025-56-4 | |

| Record name | Kvartazin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kvartazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Kvartazin can be synthesized through several methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The choice of method depends on the desired purity and yield of the compound. For instance, the mechanochemical approach is often preferred for its efficiency in producing high-purity this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced using large-scale chemical reactors that allow for precise control over reaction conditions. This ensures consistent quality and high yield. The process involves the reaction of suitable precursors under controlled temperature and pressure conditions, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Kvartazin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinazoline derivatives, while reduction can produce hydrazones .

Scientific Research Applications

Kvartazin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Kvartazin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kvartazin belongs to the oxazine class, which includes compounds like Pyrrolo-oxazines and 1,4-Oxazines . Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogous Oxazines

Key Findings :

- Reactivity : this compound’s ethoxycarbonyl group enhances electrophilicity compared to unsubstituted 1,4-oxazines, making it more reactive in nucleophilic additions .

- Thermal Stability : Pyrrolo-oxazines exhibit superior thermal stability (decomposition >250°C) due to aromatic fusion, whereas this compound’s stability is moderate (~180°C) .

Comparison with Functionally Similar Compounds

This compound’s role as a polymer stabilizer aligns it with hindered amine light stabilizers (HALS) and phenolic antioxidants, though its mechanism differs.

Table 2: Functional Comparison in Polymer Stabilization

Analytical Challenges in Comparative Studies

Chemical analysis of this compound and its analogs faces hurdles such as:

- Sample Representativeness : Batch-to-batch variability in synthetic routes affects reproducibility .

- Extraction Artifacts : Matrix-bound this compound may degrade during extraction, leading to inaccurate quantification .

- Spectroscopic Limitations : Overlapping NMR signals in oxazines complicate structural elucidation .

Biological Activity

Kvartazin is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its effects on different microorganisms and its potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as flavonoids, which are widely recognized for their diverse biological activities. Its structure is characterized by the presence of multiple hydroxyl groups, which contribute to its antioxidant properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study focusing on the antibacterial effects of flavonoids isolated from Combretum erythrophyllum reported that this compound, along with other flavonoids, showed promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound and Related Flavonoids

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Vibrio cholerae | 25-50 µg/ml |

| Rhamnocitrin | Micrococcus luteus | 25 µg/ml |

| Quercetin-5,3'-dimethylether | Shigella sonei | 25 µg/ml |

| Rhamnazin | Enterococcus faecalis | 25-50 µg/ml |

The MIC values indicate that this compound is effective at relatively low concentrations, suggesting its potential as a therapeutic agent against bacterial infections.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in several studies. It was found to exhibit strong antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property can be beneficial in preventing cellular damage associated with various diseases.

Anti-inflammatory Properties

In addition to its antimicrobial and antioxidant activities, this compound has shown anti-inflammatory effects. A comparative study indicated that several flavonoids, including this compound, had higher anti-inflammatory activity than the conventional anti-inflammatory drug mefenamic acid. This suggests that this compound could be a natural alternative for managing inflammatory conditions.

Case Studies and Research Findings

- Study on Antibacterial Effects : A study published in 2004 highlighted the antibacterial properties of this compound isolated from Combretum erythrophyllum. The research indicated that this compound effectively inhibited the growth of several pathogenic bacteria, making it a candidate for further investigation in clinical applications .

- Antioxidant Research : In another study focused on the antioxidant properties of flavonoids, this compound was found to scavenge free radicals effectively. This property was attributed to its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) and reducing oxidative stress .

- Anti-inflammatory Activity : A comparative analysis revealed that this compound and related flavonoids had significant anti-inflammatory effects in vitro. These findings support the potential use of this compound in treating inflammatory diseases, although further research is needed to confirm these effects in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.